molecular formula C17H13ClN4OS B11287032 7-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one

7-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one

Cat. No.: B11287032
M. Wt: 356.8 g/mol
InChI Key: KCMVXGVQSLDJJY-UHFFFAOYSA-N
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Description

7-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a quinazolinone moiety fused with a thiadiazole ring, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one typically involves the reaction of 2,5-dimethylaniline with 7-chloro-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as phosphorus oxychloride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to the observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell signaling pathways, resulting in anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    Quinazolinone Derivatives: Compounds with the quinazolinone moiety also show comparable chemical properties and therapeutic potential.

Uniqueness

The uniqueness of 7-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one lies in its combined structure of quinazolinone and thiadiazole rings, which imparts distinct chemical and biological properties. This fusion enhances its stability, bioavailability, and specificity towards certain biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

7-chloro-2-(2,5-dimethylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C17H13ClN4OS/c1-9-3-4-10(2)14(7-9)19-16-21-22-15(23)12-8-11(18)5-6-13(12)20-17(22)24-16/h3-8H,1-2H3,(H,19,21)

InChI Key

KCMVXGVQSLDJJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2

Origin of Product

United States

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